![molecular formula C32H20OS B14417610 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran CAS No. 87031-49-0](/img/structure/B14417610.png)
2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with phenyl groups and a thioxanthene moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran involves multiple steps, typically starting with the preparation of the pyran ring followed by the introduction of phenyl groups and the thioxanthene moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions can include derivatives with modified functional groups, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms. In biology, it may be investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, derivatives of this compound could be explored for their therapeutic potential. Additionally, its unique structural features make it valuable in material science for developing new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran involves interactions with various molecular targets and pathways. For instance, its photoreactive properties allow it to undergo specific reactions upon exposure to light, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, making it a potential candidate for photodynamic therapy .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran stands out due to its unique combination of a pyran ring and a thioxanthene moiety. Similar compounds include 2,6-Diphenyl-4H-thiopyran-4-one and 2,6-Diphenyl-4H-pyran-4-one, which share some structural similarities but differ in their chemical reactivity and applications. The presence of the thioxanthene group in this compound imparts distinct photophysical properties, making it particularly useful in photochemical studies .
Propiedades
Número CAS |
87031-49-0 |
|---|---|
Fórmula molecular |
C32H20OS |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
2,6-diphenyl-4-(2-thioxanthen-9-ylideneethenylidene)pyran |
InChI |
InChI=1S/C32H20OS/c1-3-11-24(12-4-1)29-21-23(22-30(33-29)25-13-5-2-6-14-25)19-20-26-27-15-7-9-17-31(27)34-32-18-10-8-16-28(26)32/h1-18,21-22H |
Clave InChI |
FMTCBQPGWGAKSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C=C=C3C4=CC=CC=C4SC5=CC=CC=C53)C=C(O2)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


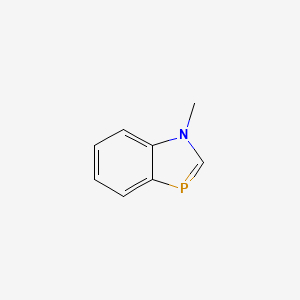
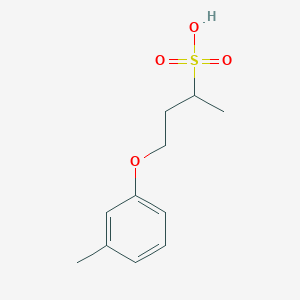
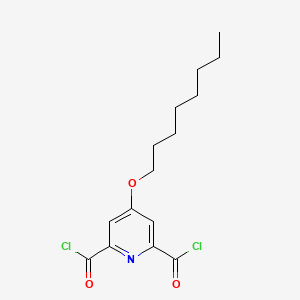



![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
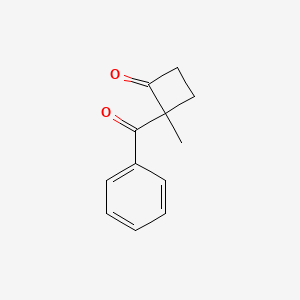

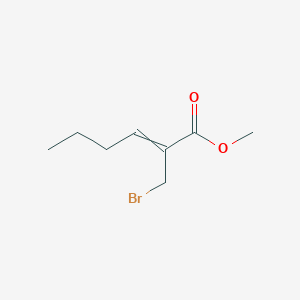

![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)

